Nitrofenac

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nitrofenac is a derivative of diclofenac, a well-known non-steroidal anti-inflammatory drug. It is characterized by the incorporation of a nitric oxide-releasing moiety into the diclofenac structure. This modification aims to reduce the gastrointestinal toxicity commonly associated with diclofenac while retaining its anti-inflammatory and analgesic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nitrofenac is synthesized by esterifying diclofenac with a nitric oxide-releasing group. The process typically involves the reaction of diclofenac with a nitric oxide donor under controlled conditions to ensure the stability of the final product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced catalytic methods and optimized reaction conditions helps in achieving high yields and consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: Nitrofenac undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly involving the nitro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products:

Oxidation: Various oxidized metabolites.

Reduction: Amino derivatives.

Substitution: Substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Gastrointestinal Health

Nitrofenac has been shown to possess gastrointestinal-sparing properties. Studies indicate that it does not significantly increase intestinal permeability or cause ulceration compared to other NSAIDs like diclofenac. For instance, research demonstrated that while diclofenac led to increased epithelial permeability and bacterial overgrowth, this compound did not exhibit these adverse effects after repeated administration .

Table 1: Comparison of this compound and Diclofenac Effects on Gastrointestinal Health

| Drug | Epithelial Permeability | Bacterial Overgrowth | Ulceration |

|---|---|---|---|

| This compound | No significant increase | No effect | None |

| Diclofenac | Increased | Yes | Yes |

Accelerating Ulcer Healing

In experimental models, this compound has been observed to accelerate the healing of gastric ulcers. One study indicated that while traditional NSAIDs inhibited healing, this compound significantly enhanced the repair process of pre-existing ulcers in rats . This effect is attributed to its ability to release nitric oxide, which promotes tissue repair despite inhibiting cyclooxygenase activity.

Case Study: Ulcer Healing in Rats

- Method : Gastric ulcers induced via serosal acetic acid.

- Findings : this compound treatment resulted in a notable reduction in ulcer size compared to controls treated with standard NSAIDs .

Cardiovascular Applications

This compound's role as a nitric oxide donor extends its therapeutic potential into cardiovascular health. The compound has been evaluated for its effects on atherosclerosis and restenosis. Research indicates that nitric oxide-releasing NSAIDs can reduce neointimal proliferation following vascular injury, suggesting a protective role against vascular complications .

Table 2: Effects of Nitric Oxide-Releasing NSAIDs on Cardiovascular Health

| Application | Observed Effect |

|---|---|

| Atherosclerosis | Reduced restenosis |

| Vascular Injury | Decreased neointimal proliferation |

| Ischemia | Reduced myocardial injury |

Mecanismo De Acción

Nitrofenac exerts its effects through the slow release of nitric oxide, which modulates various physiological processes. The nitric oxide released from this compound interacts with molecular targets such as soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate. This pathway plays a crucial role in reducing inflammation and pain while minimizing gastrointestinal toxicity .

Comparación Con Compuestos Similares

Nitroaspirin: A nitric oxide-releasing derivative of aspirin.

Nitronaproxen: A nitric oxide-releasing derivative of naproxen.

Nitroflurbiprofen: A nitric oxide-releasing derivative of flurbiprofen

Comparison:

Gastrointestinal Toxicity: Nitrofenac exhibits significantly reduced gastrointestinal toxicity compared to its parent compound, diclofenac, and other similar compounds.

Anti-inflammatory and Analgesic Properties: this compound retains the anti-inflammatory and analgesic properties of diclofenac while providing additional benefits due to nitric oxide release.

Unique Features: The incorporation of a nitric oxide-releasing moiety makes this compound unique in its ability to modulate inflammation and pain with reduced side effects

Actividad Biológica

Nitrofenac is a novel nitric oxide (NO) donor prodrug of diclofenac, designed to enhance the therapeutic efficacy of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing gastrointestinal (GI) toxicity. This article provides an in-depth exploration of the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is synthesized to release both diclofenac and nitric oxide upon metabolic activation. This dual action is aimed at improving anti-inflammatory effects while reducing the risk of GI complications commonly associated with NSAIDs like diclofenac. The compound has been evaluated in various preclinical models to assess its efficacy and safety profile.

1. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects across multiple experimental models:

- Acute Inflammation : In carrageenan-induced paw edema models, this compound demonstrated comparable anti-inflammatory activity to diclofenac but with improved gastric tolerability. The release of NO is believed to play a crucial role in this enhanced effect by promoting vasodilation and reducing inflammation .

- Chronic Inflammation : In adjuvant-induced arthritis models, this compound showed a marked reduction in joint swelling and pain, indicating its potential for managing chronic inflammatory conditions .

- Systemic Inflammation : The compound also displayed efficacy in lipopolysaccharide-induced endotoxic shock models, suggesting its utility in severe inflammatory responses .

2. Gastrointestinal Tolerability

One of the significant advantages of this compound over traditional diclofenac is its reduced propensity to cause gastric ulcers. Studies indicate that while diclofenac is associated with high GI toxicity, this compound's formulation mitigates this risk due to the protective effects of NO on gastric mucosa .

This compound's biological activity is attributed to several mechanisms:

- Release of Nitric Oxide : The compound releases NO upon enzymatic cleavage, which contributes to its anti-inflammatory effects by modulating vascular tone and inhibiting platelet aggregation .

- Inhibition of Pro-inflammatory Mediators : this compound has been shown to inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins that mediate inflammation .

- Antioxidant Properties : The NO released can also exert antioxidant effects, further protecting tissues from oxidative damage during inflammatory processes .

Case Study 1: Acute Anti-Inflammatory Activity

In a comparative study assessing the anti-inflammatory effects of this compound versus diclofenac, researchers found that both compounds exhibited similar efficacy in reducing carrageenan-induced edema. However, this compound showed a significantly lower incidence of gastric ulceration compared to diclofenac, highlighting its potential as a safer alternative for patients requiring long-term NSAID therapy .

| Compound | Anti-Inflammatory Efficacy | Gastric Ulcer Incidence |

|---|---|---|

| This compound | High | Low |

| Diclofenac | High | High |

Case Study 2: Chronic Inflammatory Models

In models simulating chronic arthritis, this compound not only reduced joint inflammation but also improved overall mobility in treated subjects. This suggests that the compound may provide both symptomatic relief and disease modification in chronic inflammatory conditions .

Propiedades

Número CAS |

156661-01-7 |

|---|---|

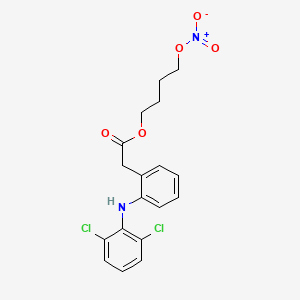

Fórmula molecular |

C18H18Cl2N2O5 |

Peso molecular |

413.2 g/mol |

Nombre IUPAC |

4-nitrooxybutyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |

InChI |

InChI=1S/C18H18Cl2N2O5/c19-14-7-5-8-15(20)18(14)21-16-9-2-1-6-13(16)12-17(23)26-10-3-4-11-27-22(24)25/h1-2,5-9,21H,3-4,10-12H2 |

Clave InChI |

CQVHWLHWUZRTQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |

SMILES canónico |

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |

Sinónimos |

2-((2,6-dichlorophenyl) amino)benzeneacetate-4-hydroxybutylnitric ester nitrofenac |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.